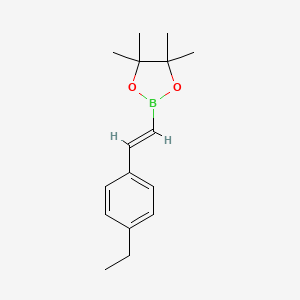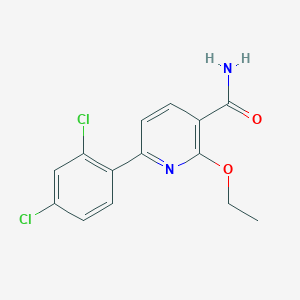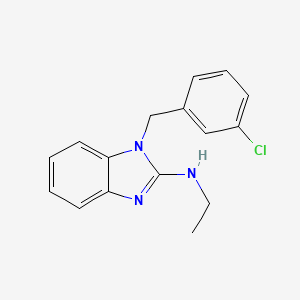
(E)-2-(4-Ethylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
(E)-2-(4-Ethylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly referred to as ESTD, is a boron-containing compound with a wide range of applications in the fields of organic synthesis, biochemistry, and medicine. The compound has been studied for its ability to facilitate the formation of cyclic and polycyclic molecules, as well as for its potential as a therapeutic agent.
Scientific Research Applications
Oxidative Coupling Reactions
This compound could potentially be used in oxidative coupling reactions . These reactions are important in the synthesis of various organic compounds, and the presence of a boronic ester group in the compound could facilitate these reactions.
Cycloaddition Reactions
Cycloaddition reactions are a type of chemical reaction where two or more unsaturated molecules (or parts of the same molecule) combine with the loss of a small molecule like water to form a larger one . This compound could potentially be used in such reactions due to its unsaturated nature.
Preparation of Allyl Vinyl Ethers
This compound could potentially be used in the preparation of allyl vinyl ethers via Cu-catalyzed coupling with alcohols . Allyl vinyl ethers are useful intermediates in organic synthesis.
Preparation of 5-Vinyl-3-Pyridinecarbonitriles
5-Vinyl-3-pyridinecarbonitriles are compounds that have been identified as PKCθ inhibitors . PKCθ is a protein involved in T cell activation and the compound could potentially be used in the synthesis of these inhibitors.
Use in Proteomics Research
Given its structural features, this compound could potentially be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
6. Use in the Synthesis of Functional Molecules Imidazoles, which are key components to functional molecules used in a variety of everyday applications, could potentially be synthesized using this compound .
properties
IUPAC Name |
2-[(E)-2-(4-ethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-6-13-7-9-14(10-8-13)11-12-17-18-15(2,3)16(4,5)19-17/h7-12H,6H2,1-5H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXFAINZQODXKD-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-Ethylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038523.png)


![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine](/img/structure/B3038526.png)
![6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3038527.png)
![6-Chloro-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B3038532.png)

![diethyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B3038535.png)
![2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3038536.png)
![1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B3038537.png)


![dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate](/img/structure/B3038544.png)
